molecular formula C18H38O B1329589 1-Dodecanol, 2-hexyl- CAS No. 110225-00-8

1-Dodecanol, 2-hexyl-

Cat. No.: B1329589
CAS No.: 110225-00-8
M. Wt: 270.5 g/mol
InChI Key: LOIMOHMWAXGSLR-UHFFFAOYSA-N
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Description

1-Dodecanol, 2-hexyl- is an organic compound with the molecular formula C18H38O and a molar mass of 270.49 g/mol . It is also known as 2-hexyldodecanol. This compound is a colorless liquid with low viscosity at room temperature and a slightly alcoholic taste. It is soluble in many organic solvents such as ether, chloroform, and benzene .

Chemical Reactions Analysis

1-Dodecanol, 2-hexyl- undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: It can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride can produce alkyl chlorides.

    Esterification: It can react with carboxylic acids to form esters in the presence of acid catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Dodecanol, 2-hexyl- has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 1-Dodecanol, 2-hexyl- involves its interaction with cell membranes due to its hydrophilic and lipophilic properties . It can affect cell membrane fluidity and permeability, leading to various biological effects. The molecular targets and pathways involved in its action are not fully understood, but it is believed to interact with membrane proteins and lipids.

Comparison with Similar Compounds

1-Dodecanol, 2-hexyl- is similar to other fatty alcohols such as dodecanol, tetradecanol, and hexadecanol . its unique structure with a hexyl group attached to the dodecanol backbone gives it distinct properties. For example, it has a lower melting point and higher solubility in organic solvents compared to dodecanol . This makes it more suitable for certain applications in the chemical and pharmaceutical industries.

Similar compounds include:

  • Dodecanol (Lauryl alcohol)
  • Tetradecanol (Myristyl alcohol)
  • Hexadecanol (Cetyl alcohol)

Properties

IUPAC Name

2-hexyldodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O/c1-3-5-7-9-10-11-12-14-16-18(17-19)15-13-8-6-4-2/h18-19H,3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIMOHMWAXGSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30888838
Record name 1-Dodecanol, 2-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30888838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Dodecanol, 2-hexyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

110225-00-8
Record name 2-Hexyl-1-dodecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110225-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Hexyldodecanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110225008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Dodecanol, 2-hexyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Dodecanol, 2-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30888838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-dodecanol,2-hexyl-
Source European Chemicals Agency (ECHA)
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Record name 2-HEXYLDODECANOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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